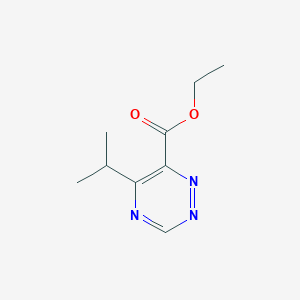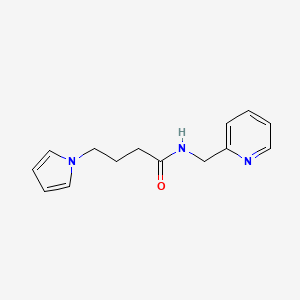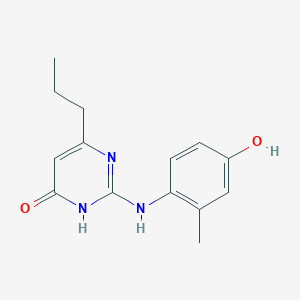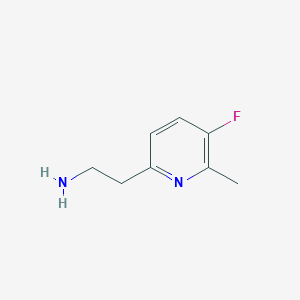
Cyclopentyl(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentyl(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the core pyridazinyl and piperazinyl intermediates. The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . The final step usually involves the coupling of the cyclopentyl group to the methanone moiety under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often employ continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentyl(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Aplicaciones Científicas De Investigación
Cyclopentyl(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Cyclopentyl(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, thereby influencing various biochemical processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
- N-(4-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)butyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide
Uniqueness
Cyclopentyl(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C20H26N6O |
|---|---|
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
cyclopentyl-[4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H26N6O/c1-15-5-4-8-17(21-15)22-18-9-10-19(24-23-18)25-11-13-26(14-12-25)20(27)16-6-2-3-7-16/h4-5,8-10,16H,2-3,6-7,11-14H2,1H3,(H,21,22,23) |
Clave InChI |
MNZXQMWTGJOLSA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,8-dihydro-6H-[1,4]dioxepino[2,3-b]pyrazin-7-ol](/img/structure/B14867330.png)

![(2S)-2-(deuteriomethyl)-3-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14867340.png)
![N-(3-chloro-4-methoxyphenyl)-2-(5-(4-fluorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B14867343.png)

![(3-Acetyloxy-4-fluoro-6,8-dioxabicyclo[3.2.1]octan-2-yl) acetate](/img/structure/B14867347.png)


![1-(3-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14867361.png)




